Phosphorus Attachment Regiochemistry: N–P (1-Piperidinyl) vs. C–P (2-Piperidinyl) and the Impact on Hydrolytic Stability
Diphenyl 1-piperidinylphosphonate bears the phosphonate group directly on the piperidine nitrogen (N–P bond), classifying it as a phosphoramidate-type ester. In contrast, the closely related Diphenyl piperidin-2-ylphosphonate (CAS 700343-95-9) features a C–P bond at the 2-position . This fundamental difference alters hydrolytic lability: N–P bonds are more susceptible to acid-catalyzed hydrolysis than C–P bonds. For the target compound, this translates to a quantitative distinction in hydrolytic half-life (t₁/₂) under acidic conditions: N-phosphorylated piperidines typically exhibit half-lives on the order of minutes to a few hours at pH 1–2 and 37 °C, whereas the C–P analogs remain stable for >24 h under the same conditions [1]. This makes Diphenyl 1-piperidinylphosphonate a preferred choice when a labile phosphonate protecting group or a controlled-release phosphoryl donor motif is required.
| Evidence Dimension | Hydrolytic stability (acid-catalyzed P–N vs. P–C cleavage) |
|---|---|
| Target Compound Data | Estimated t₁/₂: <2 h at pH 1, 37 °C (N–P phosphoramidate class) |
| Comparator Or Baseline | Diphenyl piperidin-2-ylphosphonate (C–P bond): t₁/₂ >24 h under identical conditions |
| Quantified Difference | >12-fold shorter half-life for the N–P compound |
| Conditions | Acidic aqueous media (pH 1–2), 37 °C, extrapolated from class-level behavior of phosphoramidates vs. C-phosphonates |
Why This Matters
The markedly different hydrolytic profile is a critical selection criterion for researchers designing pro-drug strategies, controlled-release formulations, or synthetic intermediates where the phosphonate group must be cleaved under mild conditions.
- [1] Mayorquín-Torres, M. C.; Simoens, A.; Bonneure, E.; Stevens, C. V. Synthetic Methods for Azaheterocyclic Phosphonates and Their Biological Activity: An Update 2004-2024. Chem. Rev. 2024, 124 (12), 7907-7975. View Source
